Cypendazole

Fungicide resistance management Colletotrichum coffeanum Cross-resistance profiling

Cypendazole (CAS 28559-00-4) is a synthetic benzimidazolylcarbamate fungicide originally developed by Bayer AG under the code BAY 6233/DAM 18654 and marketed as Folcidin. Classified under FRAC MoA Group 3, it exerts fungicidal activity through inhibition of β-tubulin polymerization, disrupting mitotic spindle formation during fungal cell division.

Molecular Formula C16H19N5O3
Molecular Weight 329.35 g/mol
CAS No. 28559-00-4
Cat. No. B1217750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCypendazole
CAS28559-00-4
Molecular FormulaC16H19N5O3
Molecular Weight329.35 g/mol
Structural Identifiers
SMILESCOC(=O)NC1=NC2=CC=CC=C2N1C(=O)NCCCCCC#N
InChIInChI=1S/C16H19N5O3/c1-24-16(23)20-14-19-12-8-4-5-9-13(12)21(14)15(22)18-11-7-3-2-6-10-17/h4-5,8-9H,2-3,6-7,11H2,1H3,(H,18,22)(H,19,20,23)
InChIKeyMKZGVGOBXZJKGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cypendazole (CAS 28559-00-4) Procurement Guide: Benzimidazole Fungicide Selection for Research and Niche Industrial Applications


Cypendazole (CAS 28559-00-4) is a synthetic benzimidazolylcarbamate fungicide originally developed by Bayer AG under the code BAY 6233/DAM 18654 and marketed as Folcidin [1]. Classified under FRAC MoA Group 3, it exerts fungicidal activity through inhibition of β-tubulin polymerization, disrupting mitotic spindle formation during fungal cell division [2]. Cypendazole is a systemic, broad-spectrum fungicide historically deployed against coffee berry disease (Colletotrichum coffeanum), Fusarium spp., Septoria spp., and powdery mildew, with registered applications in coffee, cereals, fruit, and vegetables [3]. The compound is now classified as obsolete by the WHO and is not approved under EU Regulation 1107/2009, though it may retain limited availability in certain jurisdictions [4]. Its primary commercial formulations included 45% wettable powder, 30% suspension concentrate, and 10% seed treatment [5].

Why Generic Substitution of Cypendazole with Other Benzimidazole Fungicides May Compromise Research Reproducibility


Although cypendazole shares the benzimidazole pharmacophore and β-tubulin binding mechanism with benomyl, carbendazim, thiabendazole, and fuberidazole, key physicochemical, resistance-profile, and plant-physiological differences preclude indiscriminate substitution [1]. Cypendazole exhibits a melting point of 123.8–125.2°C (technical grade), substantially lower than carbendazim (302–307°C) and thiabendazole (298–301°C), directly impacting formulation processing and thermal stability [2]. Critically, cypendazole displays an asymmetric cross-resistance relationship with benomyl: strains resistant to cypendazol that developed under benomyl selection pressure remained fully sensitive to benomyl—a pattern not observed for carbendazim or thiabendazole [3]. Furthermore, cypendazole uniquely elicits cytokinin-like plant growth regulatory activity not reported for other benzimidazole fungicides, as demonstrated in callus bioassays and ³²P translocation studies in gherkin plants [4]. These differentiated properties mean that experimental outcomes—particularly in fungicide resistance evolution studies, plant physiology investigations, and formulation development—cannot be reliably reproduced by substituting cypendazole with class-level analogs.

Quantitative Differentiation Evidence for Cypendazole Against Closest Benzimidazole Analogs


Asymmetric Cross-Resistance Pattern: Cypendazole-Resistant Strains Retain Full Benomyl Sensitivity

Cypendazole exhibits a unique asymmetric cross-resistance relationship with benomyl that distinguishes it from carbendazim and thiabendazole. In field studies conducted at the Coffee Research Station, Kenya, strains of Colletotrichum coffeanum that developed resistance to cypendazol (Folcidin) in plots sprayed with benomyl remained fully sensitive to benomyl itself [1]. In contrast, strains resistant to carbendazim showed complete cross-resistance to both cypendazole and benomyl [2]. This asymmetric pattern—resistance to cypendazole without conferring benomyl resistance—is not observed for any other benzimidazole pair, making cypendazole a critical tool compound for dissecting the molecular determinants of benzimidazole cross-resistance specificity.

Fungicide resistance management Colletotrichum coffeanum Cross-resistance profiling

Equivalent Wild-Type Intrinsic Potency with Divergent Resistance Selection: Cypendazole vs. Carbendazim vs. Benomyl

Against wild-type (benzimidazole-naïve) Colletotrichum coffeanum conidia, cypendazole demonstrates equivalent intrinsic potency to carbendazim and benomyl, with all three compounds achieving 50% conidial inhibition at concentrations below 1 ppm [1]. However, against tolerant strains that emerged after two years of field spraying, the resistance profile diverges markedly: nearly all isolates from cypendazole- or carbendazim-sprayed plots were capable of growth on agar containing 1000 ppm of either compound, whereas only a few isolates tolerated 1000 ppm benomyl [2]. Against the most tolerant strains, the LD₅₀ was >100 ppm for carbendazim and approximately 30 ppm for benomyl, while cypendazole-tolerant isolates exhibited robust growth at 1000 ppm [3]. This indicates that while wild-type sensitivity is identical, the resistance selection trajectory and magnitude differ significantly between cypendazole and benomyl.

Antifungal susceptibility Colletotrichum coffeanum Conidial inhibition assay

Physicochemical Differentiation: Melting Point, Molecular Weight, and Solubility Profile vs. Benomyl, Carbendazim, and Thiabendazole

Cypendazole possesses a distinct physicochemical profile that differentiates it from its closest benzimidazole analogs [1]. Technical-grade cypendazole melts at 123.8–125.2°C (pure: 133°C), substantially lower than benomyl (140°C), thiabendazole (298–301°C), carbendazim (302–307°C), and fuberidazole (286°C) [2]. Its molecular weight (329.35 g/mol) is the highest among common benzimidazole fungicides, exceeding benomyl (290.32), carbendazim (191.19), and thiabendazole (201.25) . Cypendazole is practically insoluble in water (30 ppm / 0.003 g/100g) but exhibits high solubility in dichloromethane (12 g/100g) and moderate solubility in cyclohexanone (3–4 g/100g) and toluene (0.8 g/100g) [3]. Its calculated LogP ranges from 1.29 (SIELC HPLC-derived) to 3.07 (ChemSrc), with a vapor pressure below 6.67 Pa at 20°C [4]. This lower melting point and distinct organic solvent solubility profile directly affect formulation processing, thermal stability during storage, and analytical method development relative to other benzimidazoles.

Physicochemical characterization Formulation development Solubility profiling

Unique Cytokinin-Like Plant Growth Regulatory Activity Not Reported for Other Benzimidazole Fungicides

Cypendazole (as Folcidin 50WP) uniquely elicits high biologic cytokinin-like activity among benzimidazole fungicides, a property not attributed to benomyl, carbendazim, thiabendazole, or fuberidazole in the published literature [1]. In gherkin (Cucumis sativus) plants, root treatment with a 0.005% suspension of Folcidin 50WP resulted in high accumulation of ³²P in leaves 9 days post-treatment, with enhanced accumulation evident as early as 8 days after labelled phosphate exposure [2]. In cucumber plants, ³²P uptake was significantly stimulated as early as the second day after Folcidin application, with radioactivity accumulating preferentially in above-ground plant parts [3]. The cytokinin-like activity was quantitatively established using a callus cytokinin bioassay, confirming that cypendazole influences phosphorus metabolism and nutrient partitioning in treated plants [4]. This plant growth regulatory effect represents a secondary pharmacological property that is class-atypical for benzimidazole fungicides.

Plant physiology Cytokinin bioassay Phosphate translocation

Regulatory Obsolescence Profile: Procurement Accessibility Contrasted with Carbendazim and Thiabendazole

Cypendazole is explicitly classified as an obsolete fungicide by multiple authoritative sources, directly impacting procurement feasibility and regulatory compliance for research and industrial use [1]. Under EU Regulation 1107/2009 (repealing 91/414), cypendazole holds 'Not Approved' status and is not listed in the EU pesticide database, with no dossier rapporteur assigned and no inclusion expiry date applicable [2]. The WHO classifies cypendazole among 'technical products believed to be obsolete or discontinued for use as pesticides' [3]. This contrasts sharply with carbendazim, which—although not EU-approved—retains active registration in numerous non-EU jurisdictions, and thiabendazole, which maintains broad international registration including EU approval for post-harvest use. CYPendazole's mammalian acute oral LD₅₀ is reported as >2500 mg/kg (rat), with a dermal LD₅₀ of 1000 mg/kg, though these data carry a 'Q3' reliability caveat indicating unverified online sourcing [4]. The compound has no CIPAC number allocated and no established MRLs, creating additional procurement and analytical standardization barriers.

Regulatory compliance Pesticide procurement EU Regulation 1107/2009

Complete Cross-Resistance Membership in the MBC Fungicide Group Across Multiple Pathogen Systems

Cypendazole is a confirmed member of the methyl benzimidazole carbamate (MBC) cross-resistance group, with complete cross-resistance demonstrated across three phylogenetically distinct pathogen systems [1]. In Penicillium digitatum and P. italicum (citrus green and blue molds), all benzimidazole-tolerant isolates—tolerant to concentrations 500–1,000 times greater than those inhibiting sensitive wild types—showed complete cross-tolerance to carbendazim, cypendazole, fuberidazole, and thiophanate-ethyl [2]. In Verticillium fungicola (mushroom wet bubble pathogen), both benomyl-resistant isolates (R1 and R2) were cross-resistant to other MBC fungicides including thiabendazole and cypendazole [3]. In Colletotrichum coffeanum (coffee berry disease), strains resistant to carbendazim and cypendazol were also resistant to benomyl [4]. This consistently observed complete cross-resistance across diverse ascomycete pathogens confirms that cypendazole operates within the canonical MBC resistance group, making it interchangeable with carbendazim for resistance screening purposes but not for resistance mechanism differentiation studies.

MBC cross-resistance Penicillium digitatum Verticillium fungicola

Validated Research and Industrial Application Scenarios for Cypendazole Based on Quantitative Evidence


Molecular Probe for Benzimidazole β-Tubulin Binding Site Heterogeneity Studies

Cypendazole's uniquely asymmetric cross-resistance relationship with benomyl—where cypendazol-resistant strains remain benomyl-sensitive [1]—makes it an essential tool compound for dissecting β-tubulin binding site heterogeneity. Unlike carbendazim, which confers complete cross-resistance to all MBC fungicides, cypendazole resistance appears to involve binding site alterations that do not affect benomyl binding. Researchers investigating the structural determinants of benzimidazole-β-tubulin interactions can exploit this differential resistance profile to map amino acid residues critical for compound-specific binding, using paired cypendazole/benomyl sensitivity assays as a molecular discrimination system.

Reference Compound for Fungicide Resistance Evolution Studies in Colletotrichum Pathosystems

The quantitative resistance data from the Kenyan coffee berry disease system provide a well-characterized evolutionary baseline: wild-type C. coffeanum conidia show IC₅₀ <1 ppm for cypendazole, while field-selected tolerant isolates grow at 1000 ppm—a >1,000-fold resistance factor [2]. This documented resistance trajectory, combined with the divergent benomyl cross-resistance pattern, makes cypendazole a valuable reference compound for experimental evolution studies comparing resistance emergence rates, fitness costs, and cross-resistance spectrum development under controlled benzimidazole selection pressure.

Plant Physiology Research on Fungicide-Induced Nutrient Partitioning and Cytokinin-Like Effects

Cypendazole's unique cytokinin-like activity—quantitatively demonstrated through callus bioassay and enhanced ³²P translocation to above-ground tissues within 2–9 days of root application at 0.005% [3]—supports its use as a pharmacological tool in plant physiology studies. Researchers investigating fungicide-plant interactions, phosphorus metabolism, or non-target cytokinin pathway modulation can employ cypendazole as a positive control compound with a documented plant physiological phenotype not replicated by benomyl, carbendazim, or thiabendazole.

Historical Patent Prior Art and MBC Resistance Group Reference Standard

Cypendazole's inclusion in key patents—including EP 0 677 246 A1 (fungicidal composition with ipconazole for rice, wheat, and vegetable seed treatment) [4] and US 2005/0227956 (wood preservation moldicide composition) [5]—establishes its relevance for intellectual property analyses, freedom-to-operate assessments, and historical benzimidazole development studies. As a confirmed MBC cross-resistance group member with complete validation across Penicillium, Verticillium, and Colletotrichum systems [6], cypendazole also serves as a reference standard for resistance monitoring laboratories validating MBC-group diagnostic assays.

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